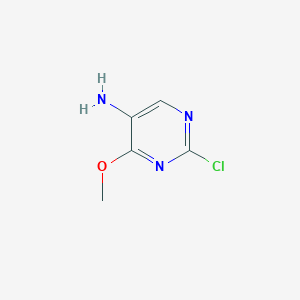![molecular formula C8H9NO2S B2999112 1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-one CAS No. 1343313-51-8](/img/structure/B2999112.png)
1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-one is a heterocyclic compound that features a pyrano-thiazole core structure
Mécanisme D'action
Target of Action
Similar compounds such as 1,3-diazole and triazolothiadiazine derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
The synthesis of similar thiazole derivatives involves the formation of a thiohydrazonate intermediate, which undergoes intermolecular cyclization to form the final compound . This process may influence the compound’s interaction with its targets.
Biochemical Pathways
Related compounds have been associated with a variety of pharmacological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Similar compounds have demonstrated a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Méthodes De Préparation
The synthesis of 1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-one typically involves the reaction of appropriate thiazole and pyran derivatives under specific conditions. One common synthetic route includes the condensation of a thiazole derivative with a pyran derivative in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the compound. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Comparaison Avec Des Composés Similaires
1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-one can be compared with other similar compounds, such as:
1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-ol: This compound has a similar core structure but features an alcohol group instead of a ketone group.
Thiazolo[4,5-b]pyridines: These compounds share the thiazole core but have different substituents and ring structures.
The uniqueness of this compound lies in its specific combination of the pyrano and thiazole rings, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-5(10)8-9-6-2-3-11-4-7(6)12-8/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRNTYPYUBUSDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=C(S1)COCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyano-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2999033.png)

![N-(5-chloro-2-methoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2999036.png)
![3-butoxy-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2999037.png)


![2-(2-fluorobenzyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2999040.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2999045.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2999047.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2999049.png)

![2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one](/img/structure/B2999052.png)
